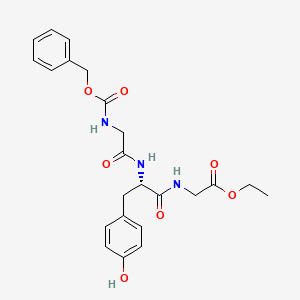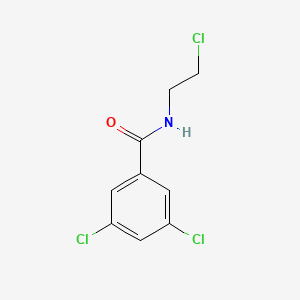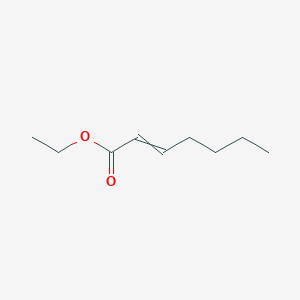![molecular formula C25H21Cl2NO2 B14162569 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol CAS No. 3534-79-0](/img/structure/B14162569.png)
1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzyl group, a dichlorohydroxybenzyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with naphthalen-2-ol, which undergoes a series of reactions including:
Benzylation: Introduction of the benzyl group through a nucleophilic substitution reaction.
Chlorination: Introduction of chlorine atoms to the benzyl group using reagents like thionyl chloride or phosphorus pentachloride.
Aminomethylation: Introduction of the aminomethyl group through a Mannich reaction, involving formaldehyde, a secondary amine, and the naphthalen-2-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}benzene
- 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}phenol
Uniqueness
1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol is unique due to the presence of the naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenol cores. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3534-79-0 |
|---|---|
Molecular Formula |
C25H21Cl2NO2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-[[benzyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H21Cl2NO2/c26-20-12-19(25(30)23(27)13-20)15-28(14-17-6-2-1-3-7-17)16-22-21-9-5-4-8-18(21)10-11-24(22)29/h1-13,29-30H,14-16H2 |
InChI Key |
DAEYISIKMSQAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=C(C(=CC(=C2)Cl)Cl)O)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
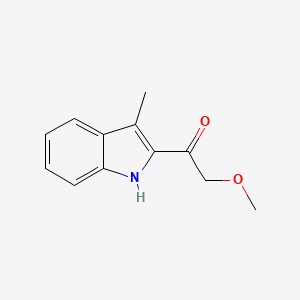

![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
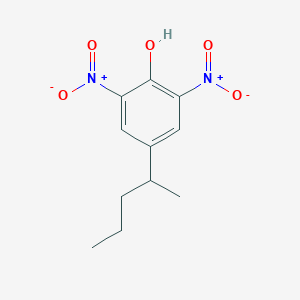
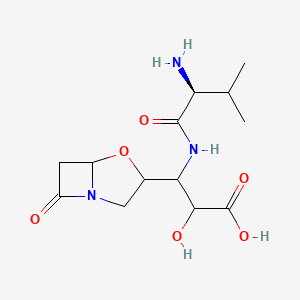
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
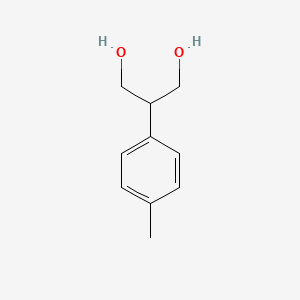
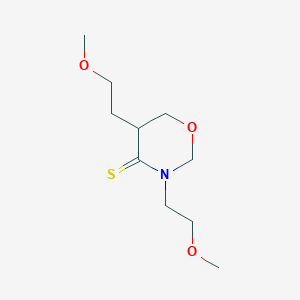
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
